molecular formula C13H18N2 B563899 rac 4-Amino Deprenyl CAS No. 1189651-22-6

rac 4-Amino Deprenyl

Cat. No.: B563899
CAS No.: 1189651-22-6
M. Wt: 203.293
InChI Key: AUFKZFKQVUVQDW-DETAZLGJSA-N
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Description

Rac 4-Amino Deprenyl, also known as rasagiline, is a selective and irreversible inhibitor of the monoamine oxidase-B enzyme. This compound is primarily used in the treatment of Parkinson’s disease due to its neuroprotective properties. It has also been studied for its potential therapeutic effects in other neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 4-Amino Deprenyl typically involves the alkylation of 4-aminoacetophenone with propargyl bromide, followed by reduction and subsequent amination. The reaction conditions often include the use of strong bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the propargyl group, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced at the amino group to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Rac 4-Amino Deprenyl has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular signaling pathways and neuroprotection.

    Medicine: Primarily used in the treatment of Parkinson’s disease and investigated for potential use in other neurodegenerative disorders.

    Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control.

Mechanism of Action

Rac 4-Amino Deprenyl exerts its effects by selectively and irreversibly inhibiting the monoamine oxidase-B enzyme. This inhibition prevents the breakdown of dopamine in the brain, thereby increasing its availability and alleviating symptoms of Parkinson’s disease. The compound also modulates various cellular signaling pathways, including pro- and anti-apoptotic pathways, contributing to its neuroprotective effects .

Comparison with Similar Compounds

    Selegiline: Another monoamine oxidase-B inhibitor used in the treatment of Parkinson’s disease.

    Deprenyl: A structural analog with similar pharmacological properties.

Uniqueness: Rac 4-Amino Deprenyl is unique due to its specific inhibition of monoamine oxidase-B without affecting monoamine oxidase-A, leading to fewer side effects and a better safety profile compared to other inhibitors .

Properties

IUPAC Name

N-ethyl-N-(1H-indol-2-yl(113C)methyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-3-15(4-2)10-12-9-11-7-5-6-8-13(11)14-12/h5-9,14H,3-4,10H2,1-2H3/i10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFKZFKQVUVQDW-DETAZLGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)[13CH2]C1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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